Cas no 94345-95-6 ((S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid)

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid is a chiral, iodinated aromatic amino acid derivative with potential applications in medicinal chemistry and biochemical research. Its unique structure, featuring diiodo substitution and a methoxyphenoxy moiety, enhances its utility as a building block for peptide modification or as a precursor in the synthesis of thyroid hormone analogs. The (S)-configuration ensures stereoselectivity in reactions, making it valuable for studies requiring enantiomeric purity. Its iodine atoms provide opportunities for radiolabeling or as heavy atom derivatives in crystallography. The compound's stability and defined stereochemistry make it suitable for investigating structure-activity relationships in drug discovery and receptor binding studies.
(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid structure
94345-95-6 structure
Product Name:(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid
CAS No:94345-95-6
MF:C16H15I2NO4
MW:539.10354924202
CID:803069
PubChem ID:15227800
Update Time:2025-06-13

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine,3,5-diiodo-O-(4-methoxyphenyl)-
    • (S)-2-Amino-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoic acid
    • 3,5-Diiodo-O-(4-methoxyphenyl)-L-tyrosine (ACI)
    • L
    • Alanine, 3-[3,5-diiodo-4-(p-methoxyphenoxy)phenyl]- (7CI)
    • L-Tyrosine,3,5-diiodo-o-(4-Methoxyphenyl)
    • (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenylPropanoicAcid
    • 94345-95-6
    • (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid
    • DTXSID901270730
    • L-Tyrosine, 3,5-diiodo-O-(4-methoxyphenyl)-
    • 2-Amino-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoic acid, (S)-
    • 6K89RF3XHU
    • (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid
    • 3,5-Diiodo-O-(4-methoxyphenyl)-L-tyrosine
    • Inchi: 1S/C16H15I2NO4/c1-22-10-2-4-11(5-3-10)23-15-12(17)6-9(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1
    • InChI Key: UBTILXPOSFIMMG-AWEZNQCLSA-N
    • SMILES: O(C1C=CC(OC)=CC=1)C1C(I)=CC(C[C@H](N)C(=O)O)=CC=1I

Computed Properties

  • Exact Mass: 538.90905g/mol
  • Monoisotopic Mass: 538.90905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 81.8Ų

Experimental Properties

  • Density: 1.952±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 241 °C (decomposition)
  • Solubility: Almost insoluble (0.027 g/l) (25 º C),

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A808198-0.5mg
(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid
94345-95-6
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$ 315.00 2022-06-07
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(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid
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(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: 1-Butanol ,  Water ;  rt → 90 °C; 2 h, 90 °C
1.2 Reagents: Citric acid Solvents: Water ;  2 h, rt
Reference
Method for preparation of L-thyroxine sodium
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Acetic acid
Reference
Synthesis of thyroxine and related substances. V. A synthesis of L-thyroxine from L-tyrosine
Chalmers, J. R.; Dickson, G. T.; Elks, J.; Hems, B. A., Journal of the Chemical Society, 1949, 3424, 3424-33

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylamine Solvents: 1-Butanol ;  20 - 25 °C; 20 °C → 90 °C; 2 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Citric acid Solvents: Toluene ,  Water ;  20 - 30 °C; 2 h, 20 °C
Reference
Novel process for the preparation of levothyroxine sodium
, India, , ,

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid Raw materials

(S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid Preparation Products

Additional information on (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid

Compound Introduction: (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid (CAS No. 94345-95-6)

The compound (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid, identified by its CAS number 94345-95-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex aromatic and heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including amino and carboxylic acid moieties, alongside iodine substituents on a phenyl ring, contributes to its unique chemical properties and reactivity.

In recent years, the exploration of structurally diverse compounds has led to the discovery of novel therapeutic agents with enhanced efficacy and reduced side effects. The specific arrangement of atoms in (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid is critical for its biological activity. The stereochemistry at the chiral center, denoted by the (S) configuration, plays a pivotal role in determining its interaction with biological targets. This aspect has been extensively studied in the context of enantioselective synthesis and pharmacological evaluation.

The iodine atoms at the 3 and 5 positions of the phenyl ring introduce electrophilic centers, making the compound a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are fundamental in constructing complex organic molecules and have been widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. The methoxy group at the 4-position further enhances the compound's reactivity and solubility characteristics, facilitating its use in various synthetic pathways.

Current research in medicinal chemistry highlights the importance of multifunctional scaffolds that can modulate multiple biological pathways simultaneously. The structure of (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid aligns well with this trend, as it combines features that can interact with different enzymes and receptors. For instance, the aromatic ring system can engage with transcription factors, while the amino and carboxylic acid groups can participate in hydrogen bonding interactions with protein targets.

One of the most promising applications of this compound is in the development of targeted therapies for cancer. Preclinical studies have demonstrated that structurally similar molecules can inhibit key enzymes involved in tumor proliferation and angiogenesis. The iodine substituents on the phenyl ring are particularly noteworthy, as they can be exploited for radioactive labeling techniques used in positron emission tomography (PET) imaging. This allows for non-invasive monitoring of drug distribution and efficacy in vivo.

Additionally, the methoxy group at the 4-position provides a site for further functionalization, enabling the synthesis of derivatives with tailored pharmacokinetic properties. For example, incorporating fluorine or chlorine atoms into adjacent positions could enhance metabolic stability or improve oral bioavailability. Such modifications are crucial for translating preclinical findings into clinical success.

In summary, (S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid (CAS No. 94345-95-6) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents. Ongoing studies continue to explore its biological activity and synthetic utility, paving the way for innovative treatments across various disease indications.

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